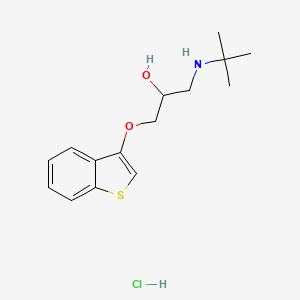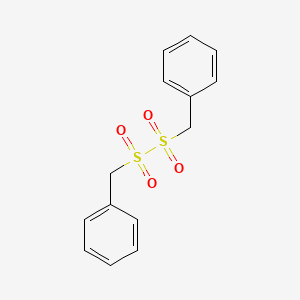![molecular formula C22H27Br2IN6O3 B14451417 (NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide CAS No. 74195-61-2](/img/structure/B14451417.png)
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is a complex chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) involves multiple steps. The initial step typically includes the formation of pyridinium salts through the reaction of pyridine derivatives with appropriate halides. For instance, 2-formyl-1-methylpyridinium iodide can be synthesized by reacting 2-formylpyridine with methyl iodide under controlled conditions . Similarly, 1,1’-trimethylenebis(4-formylpyridinium) dibromide can be prepared by reacting 4-formylpyridine with 1,3-dibromopropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced pyridinium derivatives .
Aplicaciones Científicas De Investigación
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug delivery.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 1,2-dimethyl-, iodide
- 4-Formyl-1-methylpyridinium benzenesulfonate
- Pyridinium, 2-formyl-1-methyl-, iodide
Uniqueness
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is unique due to its mixed composition and the presence of both iodide and dibromide salts.
Propiedades
Número CAS |
74195-61-2 |
|---|---|
Fórmula molecular |
C22H27Br2IN6O3 |
Peso molecular |
710.2 g/mol |
Nombre IUPAC |
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide |
InChI |
InChI=1S/C15H16N4O2.C7H8N2O.2BrH.HI/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;1-9-5-3-2-4-7(9)6-8-10;;;/h2-5,8-13H,1,6-7H2;2-6H,1H3;3*1H |
Clave InChI |
NTEBFWUMCZQONE-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=N/O.C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-].[I-] |
SMILES canónico |
C[N+]1=CC=CC=C1C=NO.C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


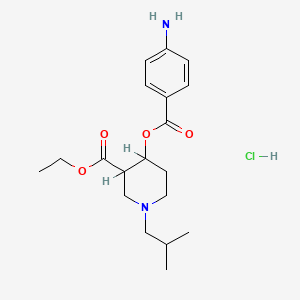

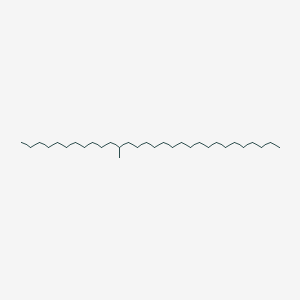
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
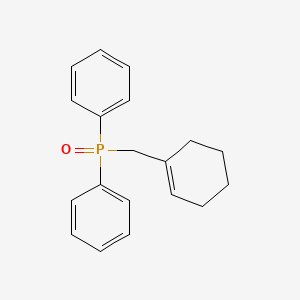
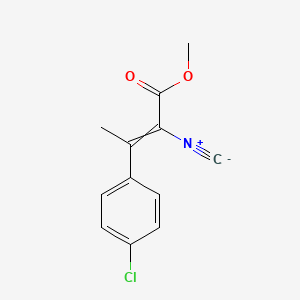
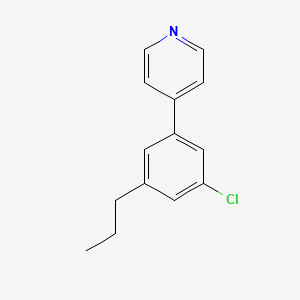


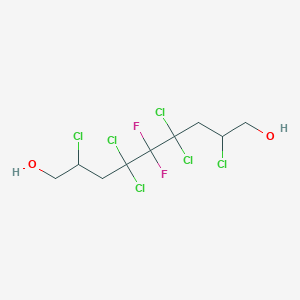
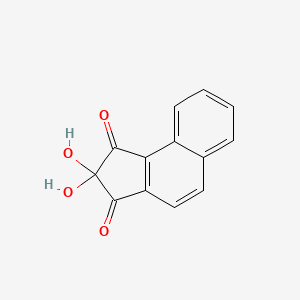
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
